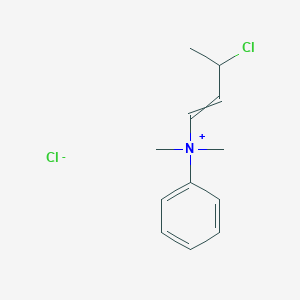
N-(3-Chlorobut-1-en-1-yl)-N,N-dimethylanilinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chlorobut-1-en-1-yl)-N,N-dimethylanilinium chloride is a chemical compound with a unique structure that includes a chlorinated butene moiety attached to a dimethylanilinium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorobut-1-en-1-yl)-N,N-dimethylanilinium chloride typically involves the reaction of 3-chlorobut-1-ene with N,N-dimethylaniline in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over the reaction parameters, leading to efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorobut-1-en-1-yl)-N,N-dimethylanilinium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or alcohols, while substitution reactions can produce a variety of substituted anilinium compounds.
Scientific Research Applications
N-(3-Chlorobut-1-en-1-yl)-N,N-dimethylanilinium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound can be used in studies involving cell signaling and receptor binding due to its structural similarity to certain biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Chlorobut-1-en-1-yl)-N,N-dimethylanilinium chloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-butene: A simpler compound with a similar chlorinated butene structure.
N,N-Dimethylaniline: Shares the dimethylanilinium group but lacks the chlorinated butene moiety.
(3-Chloro-1-butyn-1-yl)benzene: Another compound with a chlorinated butene structure but with a benzene ring instead of an anilinium group.
Uniqueness
N-(3-Chlorobut-1-en-1-yl)-N,N-dimethylanilinium chloride is unique due to its combination of a chlorinated butene moiety and a dimethylanilinium group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
CAS No. |
65199-36-2 |
|---|---|
Molecular Formula |
C12H17Cl2N |
Molecular Weight |
246.17 g/mol |
IUPAC Name |
3-chlorobut-1-enyl-dimethyl-phenylazanium;chloride |
InChI |
InChI=1S/C12H17ClN.ClH/c1-11(13)9-10-14(2,3)12-7-5-4-6-8-12;/h4-11H,1-3H3;1H/q+1;/p-1 |
InChI Key |
ZGMTWMAJWYQQJP-UHFFFAOYSA-M |
Canonical SMILES |
CC(C=C[N+](C)(C)C1=CC=CC=C1)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


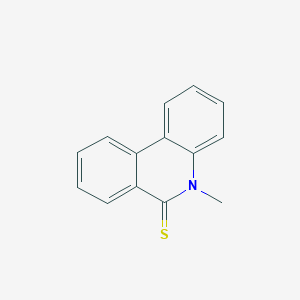


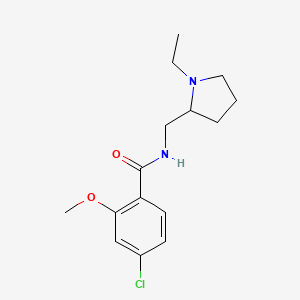
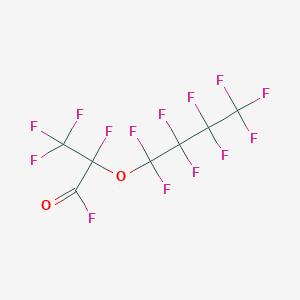

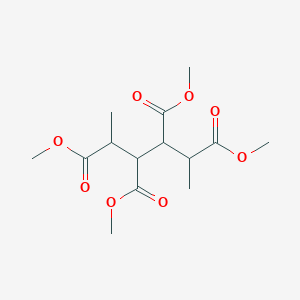

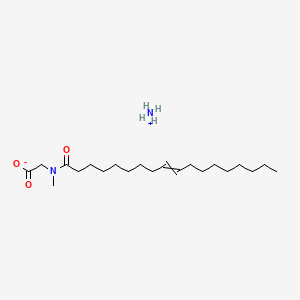
![2-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14475050.png)




